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Compound of Interest

Compound Name: 3,5-Dibromocyclopentene

Cat. No.: B15205567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-dibromocyclopentene,

focusing on its molecular properties, synthesis, and spectroscopic characterization. The

information is intended for use in research and development settings, particularly in the fields of

organic synthesis and medicinal chemistry.

Core Molecular Data
3,5-Dibromocyclopentene is a halogenated cyclic olefin with the molecular formula C₅H₆Br₂.

Its molecular weight and other key properties are summarized in the table below. This

compound exists as two diastereomers: cis-3,5-dibromocyclopentene and trans-3,5-
dibromocyclopentene.

Property Value Source

Molecular Formula C₅H₆Br₂ --INVALID-LINK--

Molecular Weight 225.91 g/mol --INVALID-LINK--[1]

CAS Number 1890-04-6 --INVALID-LINK--[2]

Boiling Point (calculated) 455.89 K --INVALID-LINK--[3]

Melting Point (calculated) 273.13 K --INVALID-LINK--[3]

LogP (calculated) 2.473 --INVALID-LINK--[3]
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Synthesis of 3,5-Dibromocyclopentene
A common and effective method for the synthesis of 3,5-dibromocyclopentene involves the

allylic bromination of cyclopentadiene. A detailed experimental protocol, adapted from the

literature, is provided below.[4]

Experimental Protocol: Synthesis from Cyclopentadiene
Materials:

Cyclopentadiene (freshly distilled)

N-Bromosuccinimide (NBS)

Carbon tetrachloride (CCl₄)

Benzoyl peroxide (initiator)

Ice bath

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

A solution of freshly distilled cyclopentadiene in carbon tetrachloride is prepared in a round-

bottom flask equipped with a reflux condenser and a dropping funnel.

The flask is cooled in an ice bath, and a solution of N-bromosuccinimide in carbon

tetrachloride is added dropwise with stirring.

A catalytic amount of benzoyl peroxide is added to initiate the reaction.

After the addition is complete, the reaction mixture is stirred at room temperature for several

hours until the reaction is complete (monitored by TLC).
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The succinimide byproduct is removed by filtration.

The filtrate is washed with water, a dilute solution of sodium thiosulfate (to remove any

unreacted bromine), and finally with brine.

The organic layer is dried over anhydrous magnesium sulfate.

The solvent is removed under reduced pressure using a rotary evaporator.

The crude product is purified by vacuum distillation to yield 3,5-dibromocyclopentene.
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Caption: Synthesis of 3,5-dibromocyclopentene from cyclopentadiene.

Spectroscopic Data
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Detailed spectroscopic data is crucial for the unambiguous identification and characterization of

3,5-dibromocyclopentene.

Infrared (IR) Spectroscopy
The infrared spectrum of 3,5-dibromocyclopentene is available in the NIST Chemistry

WebBook.[2] Key absorptions are expected for C-H stretching of the alkene and alkane

moieties, C=C stretching, and C-Br stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a comprehensive, experimentally verified NMR dataset for 3,5-dibromocyclopentene is

not readily available in the searched literature, the expected chemical shifts and coupling

patterns can be predicted based on the structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data:

Protons
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling
Constants (Hz)

Olefinic (C=C-H) 5.8 - 6.2 m -

Allylic (Br-CH) 4.8 - 5.2 m -

Methylene (-CH₂-) 2.5 - 3.0 m -

Predicted ¹³C NMR Spectral Data:

Carbon Predicted Chemical Shift (ppm)

Olefinic (C=C) 125 - 135

Allylic (Br-CH) 50 - 60

Methylene (-CH₂-) 35 - 45

Note: These are predicted values and should be confirmed with experimental data. The exact

chemical shifts and coupling constants will depend on the specific isomer (cis or trans) and the

solvent used for analysis.
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Caption: General workflow for NMR spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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